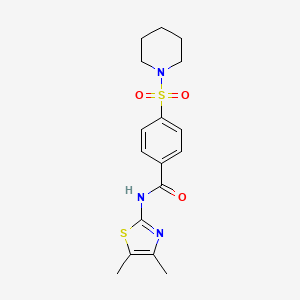

N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-12-13(2)24-17(18-12)19-16(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-11-20/h6-9H,3-5,10-11H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWSJXKUSNYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a base such as sodium hydroxide.

Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced by reacting piperidine with sulfonyl chloride in the presence of a base like triethylamine.

Coupling with Benzamide: The final step involves coupling the thiazole and piperidine sulfonyl intermediates with benzoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to decreased tumor growth in vivo models .

Antimicrobial Effects

The compound also demonstrates antimicrobial properties against a range of pathogenic bacteria and fungi. In vitro studies have revealed that it effectively inhibits the growth of drug-resistant strains, suggesting its potential as a novel antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance its antimicrobial efficacy .

Autotaxin Inhibition

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production. By inhibiting autotaxin, the compound reduces LPA levels, which are implicated in cancer progression and metastasis . This inhibition has been linked to reduced cell migration and invasion in cancer models.

Interaction with Cellular Pathways

The compound also interacts with key signaling pathways involved in cell survival and proliferation. For instance, it modulates the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent effects on downstream targets involved in cell growth and survival .

Cancer Research

In a recent study published in Cancer Letters, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Applications

Another case study focused on the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent inhibitory effects at low concentrations, outperforming several standard antibiotics. This finding highlights its potential as a therapeutic option for treating resistant infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

- N-(4-methylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- N-(4,5-dimethylthiazol-2-yl)-4-(morpholin-4-ylsulfonyl)benzamide

Comparison: N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications, making it a valuable tool in research and development.

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms. Its structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including HCT-116 and A-431 cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, including the activation of caspases and alteration of Bcl-2 family proteins .

Case Study: HCT-116 Cells

In a study involving HCT-116 colorectal cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting strong cytotoxic effects compared to standard chemotherapy agents .

Antibacterial Activity

The compound also displays antibacterial properties against several strains of bacteria. It has been tested against Salmonella typhi, Escherichia coli, and Staphylococcus aureus, showing moderate to strong inhibition. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Staphylococcus aureus | 20 | 16 |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated significant inhibitory activity with IC50 values indicating potential for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Competitive inhibition of enzymes critical for bacterial survival and cancer cell proliferation.

- Membrane Disruption : Alteration of membrane integrity in bacterial cells.

Q & A

Q. What are the standard synthetic routes for N-(4,5-dimethylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions to assemble the thiazole, sulfonamide, and benzamide moieties. Key steps include:

- Coupling reactions : Amide bond formation between the thiazole amine and benzoyl chloride derivatives under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

- Sulfonylation : Introducing the piperidinylsulfonyl group via sulfonamide formation, often using sulfonyl chlorides and base catalysts (e.g., triethylamine) to drive the reaction .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by thin-layer chromatography (TLC) .

Q. Optimization strategies :

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₃O₃S₂: 394.09) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced Questions

Q. How do researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

SAR studies focus on modifying key substituents:

- Thiazole ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .

- Piperidine sulfonamide : Varying alkyl chain length (e.g., methyl vs. ethyl) to optimize lipophilicity and blood-brain barrier penetration .

- Benzamide moiety : Fluorination at the para position to improve metabolic stability .

Q. Methodology :

- In vitro assays : MTT assays for cytotoxicity (e.g., IC₅₀ values against HeLa cells) .

- Enzyme inhibition : Fluorescence-based assays to measure inhibition of targets like HDACs or kinases .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to receptor sites (e.g., EGFR) .

Q. What strategies are used to resolve contradictions in biological activity data across different studies?

Discrepancies in IC₅₀ values or efficacy often arise from:

Q. Resolution strategies :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Orthogonal assays : Confirm cytotoxicity via both MTT and lactate dehydrogenase (LDH) release assays .

- Meta-analysis : Compare data across ≥3 independent studies to identify trends (e.g., consistent IC₅₀ ranges for anticancer activity) .

Q. What is the hypothesized mechanism of action for this compound’s anticancer activity, and how is it validated?

Hypothesis : The compound inhibits histone deacetylases (HDACs) or kinases via:

Q. Validation methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.